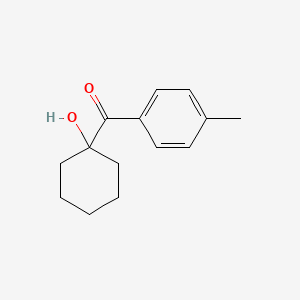

(1-Hydroxycyclohexyl)(p-tolyl)methanone

Description

Properties

IUPAC Name |

(1-hydroxycyclohexyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-11-5-7-12(8-6-11)13(15)14(16)9-3-2-4-10-14/h5-8,16H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGBDGFNGYYZOGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2(CCCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (1-Hydroxycyclohexyl)(p-tolyl)methanone (CAS 133047-88-8): Properties, Mechanisms, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, mechanism of action, and practical applications of the photoinitiator (1-Hydroxycyclohexyl)(p-tolyl)methanone. While specific experimental data for this compound (CAS 133047-88-8) is limited in publicly accessible literature, this guide will draw upon established knowledge of its close structural analog, 1-Hydroxycyclohexyl phenyl ketone (CAS 947-19-3), a widely studied and utilized photoinitiator. The principles governing the functionality of these α-hydroxyketone photoinitiators are highly conserved, allowing for informed extrapolation and application.

Introduction and Chemical Identity

This compound is a member of the α-hydroxyketone class of photoinitiators. These molecules are instrumental in industries that rely on UV-curable formulations, such as coatings, inks, and adhesives.[1][2] The defining characteristic of this class of compounds is their ability to absorb ultraviolet (UV) light and generate reactive free radicals, which in turn initiate polymerization reactions.[3]

The key structural features of this compound are a cyclohexanol moiety and a p-tolyl ketone group. The presence of the methyl group on the phenyl ring (the "p-tolyl" component) distinguishes it from the more commonly referenced 1-Hydroxycyclohexyl phenyl ketone. This substitution can subtly influence the compound's absorption spectrum, solubility, and reactivity, which are critical parameters in formulation development.

Physicochemical Properties

A clear understanding of a compound's physicochemical properties is fundamental to its effective application. The following table summarizes the known properties of this compound and provides a comparison with its phenyl analog for context.

| Property | This compound | 1-Hydroxycyclohexyl phenyl ketone | Source(s) |

| CAS Number | 133047-88-8 | 947-19-3 | [1][4] |

| Molecular Formula | C14H18O2 | C13H16O2 | [4][5] |

| Molecular Weight | 218.29 g/mol | 204.27 g/mol | [4][6] |

| Appearance | Likely a white to off-white crystalline solid | White crystalline powder | [6] |

| Melting Point | Not available | 46 - 49 °C | [6][7] |

| Boiling Point | Not available | > 225 °C | [7] |

| Solubility | Expected to be soluble in common organic solvents | Soluble in acetone, butyl acetate, methanol, and toluene; slightly soluble in water.[2] | [2] |

Mechanism of Action: Norrish Type I Photoinitiation

This compound functions as a Norrish Type I photoinitiator. This mechanism is characterized by the absorption of UV radiation, leading to the homolytic cleavage of the bond between the carbonyl group and the α-carbon of the cyclohexyl ring. This α-cleavage event generates two distinct free radical species: a benzoyl radical and a hydroxycyclohexyl radical.[3]

These highly reactive radicals then initiate the polymerization of monomers and oligomers, such as acrylates, in the formulation. The efficiency of this process is a key determinant of the cure speed and final properties of the UV-cured material.[3]

Caption: A generalized synthetic pathway for this compound.

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, including the presence and position of the methyl group on the tolyl ring.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the compound's identity. [5]* Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups.

-

High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the compound.

Applications in Research and Development

The primary application for this compound is as a photoinitiator in UV-curable systems. [2]Its efficacy in this role makes it a valuable tool for researchers and developers in various fields:

-

Coatings and Varnishes: For wood, metal, and plastic surfaces where rapid, energy-efficient curing is required. [6]* Printing Inks and Adhesives: In applications demanding high cure speeds and good adhesion. [8]* 3D Printing (Stereolithography): As a component in photopolymer resins for additive manufacturing. [9]* Biomaterials and Drug Delivery: In the photopolymerization of hydrogels and other biocompatible materials for tissue engineering and controlled-release drug delivery systems.

The tolyl substitution may offer advantages in specific formulations, potentially influencing properties such as yellowing resistance and compatibility with other components. [6]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [10][11]* Ventilation: Use only in a well-ventilated area to avoid inhalation of dust or fumes. [10]* Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [10][11]* Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as oxidizing agents. [1][2] In case of exposure, follow standard first-aid procedures and seek medical attention if necessary. [10][11]

Conclusion

This compound is a promising photoinitiator with significant potential in a wide range of UV-curing applications. While detailed experimental data for this specific compound remains to be broadly published, its structural similarity to well-characterized photoinitiators like 1-Hydroxycyclohexyl phenyl ketone provides a strong foundation for its use in research and development. By understanding its fundamental properties, mechanism of action, and adhering to appropriate safety protocols, scientists and engineers can effectively leverage this compound to advance innovations in materials science, manufacturing, and medicine.

References

-

Chemical Properties of Methanone, (1-hydroxycyclohexyl)phenyl- (CAS 947-19-3). Cheméo. [Link]

-

Methanone, (1-hydroxycyclohexyl)phenyl-. NIST WebBook. [Link]

-

1-Hydroxycyclohexyl phenyl ketone. mzCloud. [Link]

- Synthesis process for 1-hydroxycyclohexyl phenyl ketone.

- 1-hydroxy cyclohexyl phenyl methanone synthesis process.

-

Hydroxycyclohexyl Phenyl Ketone. HUNAN CHEM. [Link]

-

1-Hydroxycyclohexyl phenyl ketone, 1-HCPK. Organic Chemistry Portal. [Link]

-

Toxicity of Plastic Additive 1-Hydroxycyclohexyl Phenyl Ketone (1-HCHPK) to Freshwater Microcrustaceans in Natural Water. MDPI. [Link]

-

1-acetylcyclohexanol. Organic Syntheses. [Link]

-

1-Hydroxycyclohexyl Phenyl Ketone. BoldChem Tech. [Link]

-

Hydroxycyclohexyl phenyl ketone - Substance Information. ECHA. [Link]

Sources

- 1. CAS 947-19-3: 1-Hydroxycyclohexyl phenyl ketone [cymitquimica.com]

- 2. 1-Hydroxycyclohexyl phenyl ketone, 98%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. arctomsci.com [arctomsci.com]

- 5. Methanone, (1-hydroxycyclohexyl)phenyl- [webbook.nist.gov]

- 6. hunan-chem.com [hunan-chem.com]

- 7. fishersci.com [fishersci.com]

- 8. echa.europa.eu [echa.europa.eu]

- 9. mdpi.com [mdpi.com]

- 10. aksci.com [aksci.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to 1-Hydroxycyclohexyl Phenyl Ketone: Structure, Synthesis, and Application as a Photoinitiator

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a comprehensive overview of 1-hydroxycyclohexyl phenyl ketone, a pivotal organic compound in the field of polymer chemistry. Commonly known by the trade name Irgacure 184, this α-hydroxyketone is a highly efficient photoinitiator, crucial for initiating polymerization reactions upon exposure to ultraviolet (UV) light.[1] Its efficacy, non-yellowing properties, and thermal stability have established it as a benchmark in UV-curable coatings, inks, adhesives, and other photopolymerizable systems.[2]

It is important to note that the topic of this guide is 1-hydroxycyclohexyl phenyl ketone (CAS No. 947-19-3) . While the initial query mentioned "4-methylphenyl," the vast body of scientific literature and commercial availability points to the phenyl derivative as the compound of significant industrial and research interest. This guide will, therefore, focus on the well-documented properties and applications of 1-hydroxycyclohexyl phenyl ketone.

This document will delve into the molecular structure, physicochemical properties, detailed synthesis protocols, and the fundamental mechanism of action of this photoinitiator. A thorough analysis of its spectroscopic signature will also be presented to aid in its identification and characterization.

Chemical Structure and Identification

1-Hydroxycyclohexyl phenyl ketone is characterized by a cyclohexanol ring bonded at the C1 position to a benzoyl group. This unique structure is fundamental to its function as a photoinitiator.

The key identification parameters for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | (1-hydroxycyclohexyl)(phenyl)methanone |

| CAS Number | 947-19-3 |

| Molecular Formula | C₁₃H₁₆O₂ |

| Molecular Weight | 204.26 g/mol |

| InChI Key | QNODIIQQMGDSEF-UHFFFAOYSA-N |

| SMILES | O=C(C1(O)CCCCC1)c2ccccc2 |

| Synonyms | 1-Benzoylcyclohexanol, Irgacure 184, Photoinitiator 184 |

Physicochemical Properties

The physical and chemical properties of 1-hydroxycyclohexyl phenyl ketone dictate its handling, storage, and application in various formulations. It is a white to off-white crystalline solid under standard conditions.[2]

| Property | Value |

| Melting Point | 47-50 °C |

| Boiling Point | 175 °C at 15 mmHg |

| Solubility | Slightly soluble in water (1108 mg/L at 25°C). Soluble in acetone, butyl acetate, methanol, and toluene. |

| Appearance | White to off-white crystalline powder |

Synthesis of 1-Hydroxycyclohexyl Phenyl Ketone

The synthesis of 1-hydroxycyclohexyl phenyl ketone can be achieved through several routes. A common and effective method involves a multi-step process starting from cyclohexanecarboxylic acid. The causality behind this experimental choice lies in the ready availability of the starting materials and the robust nature of the reactions involved.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation, Chlorination, and Hydrolysis

This protocol is a self-validating system, where the successful isolation of the intermediate at each step confirms the efficacy of the previous reaction.

Step 1: Acylation of Cyclohexanecarboxylic Acid

This step converts the carboxylic acid into a more reactive acyl chloride, primed for the subsequent Friedel-Crafts reaction.

-

To a reaction vessel, add cyclohexanecarboxylic acid.

-

With stirring, add phosphorus trichloride (PCl₃) in a weight ratio of approximately 2:1 (acid:PCl₃).

-

Heat the mixture to 60 ± 2 °C and maintain for at least 4 hours.

-

After the reaction is complete, allow the mixture to cool and separate the lower inorganic layer to yield cyclohexanecarbonyl chloride.

Step 2: Friedel-Crafts Reaction

This electrophilic aromatic substitution reaction forms the carbon-carbon bond between the cyclohexyl moiety and the phenyl ring.

-

In a separate reactor, add benzene and anhydrous aluminum chloride (AlCl₃) as the Lewis acid catalyst.

-

Cool the mixture to 5-10 °C.

-

Slowly add the cyclohexanecarbonyl chloride from Step 1 to the benzene-AlCl₃ mixture.

-

Maintain the reaction at 15 ± 2 °C for at least 2.5 hours to form the cyclohexyl phenyl ketone-AlCl₃ complex.

Step 3: Hydrolysis and Chlorination

This two-part step first isolates the cyclohexyl phenyl ketone and then functionalizes the alpha-position.

-

Carefully add dilute hydrochloric acid (1.5-2.5% by mass) to the reaction mixture to hydrolyze the complex.

-

Separate the aqueous layer containing the aluminum trichloride.

-

Wash the organic layer with water until the pH is above 5.

-

Remove the unreacted benzene by distillation to obtain cyclohexyl phenyl ketone.

-

The synthesized cyclohexyl phenyl ketone is then reacted with hydrogen peroxide and hydrochloric acid in the presence of a catalyst to yield 1-chlorocyclohexyl phenyl ketone.

Step 4: Final Hydrolysis

The final step introduces the hydroxyl group to form the target molecule.

-

The 1-chlorocyclohexyl phenyl ketone from the previous step undergoes a hydrolysis reaction with an aqueous solution of sodium hydroxide.

-

The resulting crude product is then purified by distillation and recrystallization from a suitable solvent like petroleum ether to yield pure 1-hydroxycyclohexyl phenyl ketone.[2]

Caption: Synthetic workflow for 1-hydroxycyclohexyl phenyl ketone.

Mechanism of Action: Photoinitiation

1-Hydroxycyclohexyl phenyl ketone is a Norrish Type I photoinitiator.[1] This classification is critical as it dictates its mechanism of action. Upon absorption of UV radiation, the molecule undergoes α-cleavage, a homolytic cleavage of the bond between the carbonyl group and the adjacent tertiary carbon of the cyclohexyl ring. This process is highly efficient and generates two distinct free radicals: a benzoyl radical and a hydroxycyclohexyl radical.

These highly reactive radical species are the true initiators of polymerization. They rapidly attack the double bonds of monomers and oligomers (e.g., acrylates) in the formulation, initiating a chain reaction that leads to the rapid formation of a cross-linked polymer network. The choice of an α-hydroxyketone like Irgacure 184 is deliberate; the α-hydroxy group facilitates the cleavage process, enhancing the initiation efficiency.

The photochemical process can be summarized as follows:

-

Photoexcitation: The ketone absorbs a photon of UV light, promoting it to an excited singlet state.

-

Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable triplet state.

-

α-Cleavage (Norrish Type I): The excited molecule undergoes homolytic cleavage of the C-C bond alpha to the carbonyl group, generating the benzoyl and hydroxycyclohexyl radicals.

-

Initiation: The generated radicals attack monomer units, initiating the polymerization chain reaction.

Caption: Photoinitiation and polymerization process.

Spectroscopic Characterization

The structural elucidation and purity assessment of 1-hydroxycyclohexyl phenyl ketone are routinely performed using standard spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500-3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| ~3030 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Aliphatic C-H (cyclohexyl) |

| 1720-1700 | C=O stretch | Ketone (conjugated) |

| 1700-1500 | C=C stretch | Aromatic ring |

The presence of a broad absorption in the 3500-3200 cm⁻¹ region is characteristic of the hydroxyl group, while the strong, sharp peak around 1700 cm⁻¹ confirms the presence of the conjugated ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework of the molecule.

¹H NMR (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.9 | Multiplet | 5H | Aromatic protons (phenyl group) |

| ~4.5 | Singlet | 1H | Hydroxyl proton (-OH) |

| ~1.2-2.0 | Multiplet | 10H | Cyclohexyl protons |

The aromatic region will show a complex multiplet corresponding to the five protons of the phenyl ring. The ten protons of the cyclohexyl ring will appear as a series of overlapping multiplets in the aliphatic region. A singlet corresponding to the hydroxyl proton is also expected.

¹³C NMR (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~200-210 | Carbonyl carbon (C=O) |

| ~128-135 | Aromatic carbons |

| ~70-80 | Quaternary carbon bearing -OH |

| ~20-40 | Cyclohexyl carbons |

The ¹³C NMR spectrum will be characterized by a signal in the downfield region (>200 ppm) for the ketone carbonyl carbon. Several signals in the aromatic region (128-135 ppm) will correspond to the phenyl ring carbons. The quaternary carbon of the cyclohexyl ring attached to the hydroxyl group is expected around 70-80 ppm, with the remaining cyclohexyl carbons appearing in the upfield aliphatic region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1-hydroxycyclohexyl phenyl ketone will show a molecular ion peak ([M]⁺) at m/z = 204. The fragmentation pattern is dominated by α-cleavage, consistent with its photochemical behavior.

Key Fragment Ions:

| m/z | Proposed Fragment |

| 204 | [M]⁺ (Molecular Ion) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) - often the base peak |

| 99 | [C₆H₁₁O]⁺ (Hydroxycyclohexyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

The most significant fragmentation pathway is the cleavage of the bond between the carbonyl carbon and the cyclohexyl ring, leading to the highly stable benzoyl cation (m/z 105), which is frequently the base peak in the spectrum.

Applications in Research and Development

The primary application of 1-hydroxycyclohexyl phenyl ketone is as a photoinitiator in UV-curable formulations.[2] Its high reactivity and non-yellowing characteristics make it suitable for a wide range of applications, including:

-

Clear Coatings: For wood, plastic, and metal substrates where clarity and resistance to yellowing upon sun exposure are crucial.

-

Printing Inks: In screen, flexographic, and lithographic printing for rapid curing.

-

Adhesives: For bonding various substrates where rapid, on-demand curing is required.

-

Electronics: In the manufacturing of photoresists and protective coatings for electronic components.

In a research and development context, it serves as a model compound for studying the kinetics and mechanisms of photopolymerization. Its well-defined structure and predictable cleavage mechanism allow for systematic investigations into the effects of formulation variables on curing performance.

Conclusion

1-Hydroxycyclohexyl phenyl ketone is a cornerstone of UV curing technology. Its efficacy as a Norrish Type I photoinitiator, coupled with its favorable physical and chemical properties, has led to its widespread adoption in numerous industrial applications. A thorough understanding of its synthesis, mechanism of action, and spectroscopic characteristics, as detailed in this guide, is essential for researchers and professionals working to develop and optimize photopolymerizable materials.

References

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Jasperse, K. Short Summary of 1H-NMR Interpretation. [Link]

-

mzCloud. 1 Hydroxycyclohexyl phenyl ketone. [Link]

-

National Center for Biotechnology Information. 1-Hydroxycyclohexyl phenyl ketone. [Link]

-

NIST. Methanone, (1-hydroxycyclohexyl)phenyl-. [Link]

-

Organic Chemistry Portal. 1-Hydroxycyclohexyl phenyl ketone, 1-HCPK. [Link]

-

ResearchGate. Chemical structures. A: 1-Hydroxycyclohexyl phenyl ketone (1-HCHPK), B:... [Link]

-

UCLA Chemistry & Biochemistry. IR Absorption Table. [Link]

-

University of Wisconsin-Madison. 13-C NMR Chemical Shift Table.pdf. [Link]

-

YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]

Sources

Comparative Technical Analysis: Irgacure 184 vs. (1-Hydroxycyclohexyl)(p-tolyl)methanone

[1]

Executive Summary

This technical guide analyzes the critical distinctions between the industry-standard photoinitiator Irgacure 184 (1-Hydroxycyclohexyl phenyl ketone) and its structural analog, (1-Hydroxycyclohexyl)(p-tolyl)methanone .[1] While often treated as functionally similar Norrish Type I photoinitiators, their divergence in synthesis origin (benzene vs. toluene), photolytic byproducts, and migration potential creates distinct use-cases in high-precision applications such as biomedical hydrogels, low-odor coatings, and drug delivery systems.[1]

Key Takeaway: The primary differentiator is the para-methyl group on the aromatic ring of the p-tolyl analog. This modification alters the lipophilicity (LogP), reduces the volatility of photolytic byproducts, and shifts the synthesis feedstock from carcinogenic benzene to less toxic toluene, impacting the leachable/extractable profile critical for FDA-regulated applications.

Part 1: Structural & Physiochemical Characterization[1]

The fundamental difference lies in the aromatic substitution. Irgacure 184 possesses an unsubstituted phenyl ring, whereas the analog features a methyl group at the para position. This "minor" steric and electronic modification dictates solubility and volatility.

Table 1: Comparative Physiochemical Data[1]

| Feature | Irgacure 184 (Standard) | This compound |

| IUPAC Name | 1-Hydroxycyclohexyl phenyl ketone | (1-Hydroxycyclohexyl)(4-methylphenyl)methanone |

| CAS Number | 947-19-3 | 946-03-2 |

| Molecular Weight | 204.26 g/mol | 218.29 g/mol |

| Appearance | White crystalline powder | White to off-white powder |

| Melting Point | 47–50 °C | 55–57 °C (Higher lattice energy due to symmetry) |

| LogP (Est.) | ~2.81 | ~3.3 (Higher Lipophilicity) |

| Synthesis Precursor | Benzene (Class 1 Solvent) | Toluene (Class 2 Solvent) |

| Absorption Max | 246, 280, 333 nm | ~255, ~335 nm (Slight Bathochromic Shift) |

Synthesis Origin & Impurity Profile

The existence of the p-tolyl analog is often a result of "greener" synthesis attempts or specific low-migration requirements.

-

Irgacure 184 is synthesized via Friedel-Crafts acylation of cyclohexanecarbonyl chloride with benzene .[1] Benzene is a known human carcinogen (ICH Q3C Class 1 solvent), requiring rigorous purification to ensure residual levels are <2 ppm for pharmaceutical applications.

-

The p-Tolyl Analog utilizes toluene as the starting aromatic. Toluene is a Class 2 solvent (less toxic). Consequently, the p-tolyl analog is sometimes preferred in biomedical contexts to eliminate the risk of benzene contamination, although it is less commercially ubiquitous.

Part 2: Photophysics & Mechanism (Norrish Type I)

Both molecules function as Norrish Type I photoinitiators.[2] Upon UV irradiation (typically 250–400 nm), they undergo homolytic

Mechanistic Divergence

The introduction of the electron-donating methyl group (-CH3) on the p-tolyl ring stabilizes the resulting benzoyl radical via hyperconjugation.[1]

-

Excitation:

(Triplet State). -

-Cleavage: The

-

Initiation: Both radicals can initiate acrylate polymerization, but the p-toluoyl radical is slightly more nucleophilic due to the inductive effect of the methyl group.

Graphviz Diagram: Comparative Photolysis Pathway

Figure 1: Comparative Norrish Type I cleavage pathways showing the divergence in radical species and volatile byproducts.

Part 3: Performance & Application Nuances

For researchers in drug development (e.g., hydrogel encapsulation) or advanced materials, the choice between these two dictates the biocompatibility and sensory profile of the cured matrix.

Volatility & Odor (The "Smell" Test)

A major drawback of Irgacure 184 is the formation of benzaldehyde (almond odor) upon curing.

-

Irgacure 184: Generates benzaldehyde. High vapor pressure leads to rapid migration but distinct odor.

-

p-Tolyl Analog: Generates p-tolualdehyde .[1] This molecule has a higher boiling point (204°C vs. 178°C for benzaldehyde).

Migration & Leachables

In biomedical applications, migration is a critical failure mode.

-

The p-tolyl analog, with a molecular weight of 218.3 g/mol (vs. 204.3), has a lower diffusion coefficient in the cured polymer matrix.

-

Recommendation: For food contact or mucosal contact applications, the p-tolyl analog (or oligomeric derivatives thereof) is theoretically superior for reducing migration, provided the p-tolualdehyde byproduct is acceptable.[1]

Yellowing

Irgacure 184 is famous for being a "non-yellowing" initiator.[7]

-

The p-tolyl analog introduces a methyl group on the aromatic ring. Benzylic hydrogens (on the -CH3) are susceptible to oxidation, potentially forming quinoid structures over time.[1]

-

Risk: The p-tolyl analog has a slightly higher risk of long-term yellowing compared to the unsubstituted Irgacure 184.[1]

Part 4: Experimental Validation Protocols

To empirically verify the difference in your specific formulation, perform the following self-validating protocols.

Protocol A: Real-Time FTIR (Double Bond Conversion)

Objective: Compare initiation efficiency (kinetics).

-

Preparation: Prepare two formulations:

-

Setup: Place sample between NaCl plates (controlled thickness: 20 µm).

-

Measurement: Monitor the acrylate C=C peak at 1636 cm⁻¹ or 810 cm⁻¹ .

-

Irradiation: Expose to UV LED (365 nm, 50 mW/cm²) starting at t=10s.

-

Analysis: Plot conversion vs. time.

-

Expected Result: Formulation B (p-tolyl) may show a slightly faster onset rate (Rp) due to the electron-donating effect stabilizing the transition state, though final conversion should be identical.[1]

-

Protocol B: GC-MS Headspace Analysis (Byproduct Identification)

Objective: Confirm the identity of the initiator and quantify volatile residuals.

-

Cure: Cure 1g of formulation in a sealed headspace vial.

-

Heat: Incubate at 100°C for 30 mins to drive volatiles.

-

Inject: Analyze via GC-MS.

-

Differentiation:

Graphviz Diagram: Experimental Workflow

Figure 2: Workflow for differentiating initiators based on reactivity kinetics and volatile byproduct analysis.

References

-

BASF (Ciba). (2001).[1] Irgacure® 184: Photoinitiator for UV Curing.[8][9] [Technical Data Sheet]. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023). Methanone, (1-hydroxycyclohexyl)phenyl- (CAS 947-19-3).[1][4][10] NIST Chemistry WebBook. Retrieved from [Link][1]

-

Yamaji, K., et al. (2012). Quantitation and human monocyte cytotoxicity of the polymerization agent 1-hydroxycyclohexyl phenyl ketone (Irgacure 184). Biological and Pharmaceutical Bulletin. Retrieved from [Link]

-

Colley, C. S., et al. (2002). Probing the Reactivity of Photoinitiators for Free Radical Polymerization: Time-Resolved Infrared Spectroscopic Study of Benzoyl Radicals. Journal of the American Chemical Society. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 3. CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone - Google Patents [patents.google.com]

- 4. CAS 947-19-3: 1-Hydroxycyclohexyl phenyl ketone [cymitquimica.com]

- 5. zhishangchemical.com [zhishangchemical.com]

- 6. boldchem.com [boldchem.com]

- 7. unilongmaterial.com [unilongmaterial.com]

- 8. Photoinitiator I184 Manufacturer & Suppliers |ELUVSAFE-PI184 - Elchemy [elchemy.com]

- 9. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]

- 10. 1-hydroxycyclohexyl phenyl ketone, 947-19-3 [thegoodscentscompany.com]

UV Absorption Spectrum of p-Tolyl Hydroxycyclohexyl Ketone

This guide details the UV absorption characteristics, photophysical mechanisms, and experimental protocols for p-tolyl hydroxycyclohexyl ketone (structurally defined as (1-hydroxycyclohexyl)(4-methylphenyl)methanone).

This compound is a specific structural analog of the industry-standard photoinitiator 1-hydroxycyclohexyl phenyl ketone (commonly known as Irgacure 184). The introduction of the para-methyl group on the phenyl ring introduces specific auxochromic shifts and solubility changes critical for specialized drug delivery systems and UV-curing formulations.

Technical Guide & Photophysical Analysis

Executive Summary & Molecular Identity

Compound: p-Tolyl Hydroxycyclohexyl Ketone IUPAC Name: (1-Hydroxycyclohexyl)(4-methylphenyl)methanone CAS Registry (Analog): Reference 947-19-3 (Unsubstituted Parent); p-Tolyl specific CAS is non-standard in bulk commerce, often synthesized custom. Core Application: Norrish Type I Photoinitiator for free-radical polymerization; UV-absorber in specialized coatings.[1]

Strategic Significance

While the unsubstituted parent molecule (Irgacure 184) is the market standard, the p-tolyl derivative is utilized to engineer specific solubility profiles or to induce a bathochromic shift (red-shift) in the absorption spectrum. This shift allows for better overlap with doped medium-pressure mercury lamps or specific LED emission bands (e.g., 365 nm or 385 nm) compared to the parent compound.

Theoretical Basis & Spectral Prediction

The UV absorption spectrum of p-tolyl hydroxycyclohexyl ketone is governed by two primary electronic transitions. The presence of the electron-donating methyl group (-CH₃) at the para position creates a hyperconjugative effect that stabilizes the excited state, lowering the energy gap (

Electronic Transitions

-

Transition (K-Band):

-

Location: ~250–255 nm (High Intensity)

-

Origin: Conjugation between the benzene ring and the carbonyl group.

-

Effect of p-Methyl: The methyl group acts as an auxochrome. Compared to the parent (244 nm), the p-tolyl derivative exhibits a red shift of approximately 5–10 nm.

-

-

Transition (R-Band):

-

Location: ~330–340 nm (Low Intensity)

-

Origin: Forbidden transition of the non-bonding electrons on the carbonyl oxygen.

-

Significance: This weak tail is responsible for the actual photoinitiation using standard UV-A sources (320–400 nm).

-

Comparative Spectral Data (Methanol)

| Feature | Parent (Irgacure 184) | p-Tolyl Analog (Target) | Mechanism of Shift |

| 244 nm | 252 ± 3 nm | Hyperconjugation (Methyl group) | |

| 280 nm | 286 ± 3 nm | Bathochromic shift | |

| 333 nm | 338 ± 5 nm | Inductive effect (+I) | |

| Extinction Coeff. ( | ~12,000 | ~13,500 | Hyperchromic effect |

Photochemical Mechanism (Norrish Type I)

Upon UV excitation, the molecule undergoes a homolytic

Figure 1: Photophysical pathway of p-tolyl hydroxycyclohexyl ketone. The critical

Experimental Methodology: Spectral Acquisition

To validate the spectrum of the p-tolyl derivative, strict adherence to the Beer-Lambert Law is required. The following protocol ensures reproducibility.

Reagents & Equipment[2][3][4][5][6]

-

Analyte: Pure p-tolyl hydroxycyclohexyl ketone (>98%).

-

Solvent: HPLC-grade Acetonitrile (ACN) or Methanol (MeOH). Note: ACN is preferred for <200 nm transparency.

-

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

-

Cuvettes: Quartz (Suprasil), 10 mm path length.

Step-by-Step Protocol

-

Stock Solution Preparation:

-

Weigh 10.0 mg of p-tolyl hydroxycyclohexyl ketone.

-

Dissolve in 100 mL of Acetonitrile (Concentration

100 mg/L). -

Sonicate for 5 minutes to ensure complete dissolution.

-

-

Dilution Series (Linearity Check):

-

Prepare dilutions: 10 mg/L, 20 mg/L, and 50 mg/L.

-

Why? To ensure the absorbance falls within the linear dynamic range (0.2 – 1.0 Abs).

-

-

Baseline Correction:

-

Fill two cuvettes with pure solvent.

-

Run a baseline scan (190 nm – 400 nm) to subtract solvent/cuvette absorption.

-

-

Measurement:

-

Scan the sample from 400 nm down to 190 nm .

-

Scan Rate: Medium (approx. 200 nm/min) for peak resolution.

-

Data Interval: 1.0 nm.

-

Figure 2: Experimental workflow for UV-Vis characterization.

Critical Analysis of Results

When analyzing the spectrum, researchers must look for specific artifacts and solvent effects.

Solvent Effects (Solvatochromism)

-

Polar Solvents (Methanol/Water): The

transition (carbonyl band ~335 nm) will typically blue-shift (hypsochromic shift) . Hydrogen bonding stabilizes the ground state non-bonding electrons ( -

Non-Polar Solvents (Hexane/Cyclohexane): The

band will appear at longer wavelengths (red-shift) and may show fine vibrational structure.

Impurity Profiling

If the spectrum shows a strong tail extending beyond 380 nm, it indicates:

-

Oxidation: Formation of colored quinoid species.

-

Residual Reactants: Presence of unreacted p-tolualdehyde or other conjugated impurities from synthesis.

References

-

BASF SE. (2020). Irgacure® 184 Technical Data Sheet. Retrieved from

-

NIST Chemistry WebBook. (2023). UV/Visible Spectrum of Methanone, (1-hydroxycyclohexyl)phenyl-. National Institute of Standards and Technology.[2] Retrieved from [Link]

- Allen, N. S. (1996). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry, 100(1-3), 101-107.

Sources

An In-depth Technical Guide on the Melting Point of (1-Hydroxycyclohexyl)(p-tolyl)methanone and its Unsubstituted Analogue

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the melting point of (1-Hydroxycyclohexyl)(p-tolyl)methanone, a compound of interest in polymer chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a robust analytical framework by first examining its well-characterized parent compound, (1-Hydroxycyclohexyl)phenyl-methanone. By synthesizing established data with fundamental principles of physical organic chemistry, this document offers a predictive understanding of the melting point of the p-tolyl derivative. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies for the accurate determination and interpretation of this critical physicochemical property.

Introduction to α-Hydroxy Ketone Photoinitiators

This compound belongs to the class of α-hydroxy ketone photoinitiators. These molecules are instrumental in various industrial processes, particularly in UV-curable coatings, inks, and adhesives.[1][2] Upon exposure to ultraviolet radiation, they undergo a Norrish Type I cleavage, generating free radicals that initiate polymerization.[3] The melting point of a photoinitiator is a critical parameter that influences its storage, handling, formulation, and ultimately, the performance of the final cured product.

Physicochemical Properties of (1-Hydroxycyclohexyl)phenyl-methanone

To understand the thermal behavior of the p-tolyl derivative, it is imperative to first establish a baseline with its extensively studied analogue, (1-Hydroxycyclohexyl)phenyl-methanone (CAS No. 947-19-3), often known by the trade name Irgacure 184.[3][4]

| Property | Value | Source(s) |

| Molecular Formula | C13H16O2 | [5][6] |

| Molecular Weight | 204.27 g/mol | [5][6] |

| Appearance | White crystalline powder | [6] |

| Melting Point | 46 - 50 °C | [5][6][7] |

| Boiling Point | > 225 °C | [5] |

| Solubility | Slightly soluble in water. Soluble in acetone, butyl acetate, methanol, and toluene. | [7] |

The reported melting point for (1-Hydroxycyclohexyl)phenyl-methanone is consistently in the range of 46-50°C. This relatively low melting point is a key characteristic of this photoinitiator.

The Influence of Para-Substitution on Melting Point: A Predictive Analysis for this compound

The introduction of a methyl group at the para position of the phenyl ring in this compound is expected to alter its melting point relative to the unsubstituted analogue. The precise impact of such a substitution is a multifactorial phenomenon, governed by the interplay of molecular symmetry, intermolecular forces, and crystal lattice packing efficiency.

The methyl group is an electron-donating group.[8] This electronic perturbation, while influencing the molecule's reactivity, also subtly affects its intermolecular interactions. More significantly, the addition of the methyl group alters the overall shape and size of the molecule. This change in molecular architecture can either enhance or disrupt the efficiency of crystal lattice packing.

Generally, para-substituted isomers tend to have higher melting points than their ortho or meta counterparts due to greater molecular symmetry, which allows for more ordered and stable crystal lattice formation. When comparing a para-substituted compound to its unsubstituted parent, the effect is less predictable without experimental data. An increase in molecular weight and van der Waals forces due to the added methyl group might suggest a higher melting point. Conversely, if the methyl group disrupts the crystal packing that is optimal for the unsubstituted molecule, a lower melting point could be observed.

Given these competing factors, a definitive prediction of the melting point of this compound is challenging without empirical data. However, based on the structural similarity and the nature of the substituent, it is reasonable to hypothesize that its melting point will be in a similar range to the unsubstituted compound, potentially slightly higher due to the increased molecular weight and symmetry.

Experimental Protocol for Melting Point Determination

Accurate determination of the melting point is fundamental for compound characterization and purity assessment. The capillary method is a widely accepted and reliable technique.

Instrumentation

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure

-

Sample Preparation: A small amount of the crystalline sample is finely ground using a mortar and pestle to ensure uniform heat transfer.

-

Capillary Tube Loading: The open end of a capillary tube is tapped gently into the powdered sample. The tube is then inverted and tapped on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

For an unknown compound, a rapid heating rate can be used to determine an approximate melting range.

-

For a more precise measurement, the sample is heated at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

-

Data Recording: The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has completely liquefied. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Caption: Workflow for Melting Point Determination.

Synthesis of (1-Hydroxycyclohexyl)phenyl-methanone: A Representative Pathway

The synthesis of α-hydroxy ketones like (1-Hydroxycyclohexyl)phenyl-methanone often involves a Friedel-Crafts acylation followed by subsequent functional group manipulations. A common route is outlined below.[9][10]

Caption: Synthetic Route to (1-Hydroxycyclohexyl)phenyl-methanone.

The synthesis of the p-tolyl derivative would follow a similar pathway, substituting toluene for benzene in the Friedel-Crafts acylation step.

Conclusion

While direct experimental data for the melting point of this compound remains elusive in publicly accessible literature, a robust scientific estimation can be made through the analysis of its parent compound, (1-Hydroxycyclohexyl)phenyl-methanone. The well-documented melting point of the latter provides a solid baseline. The introduction of a para-methyl group is anticipated to have a modest effect on the melting point, the direction of which is dependent on the nuanced interplay of intermolecular forces and crystal packing. This guide provides the theoretical framework and practical methodologies for researchers to confidently approach the characterization of this and similar compounds. The experimental determination of the melting point for this compound would be a valuable contribution to the scientific literature.

References

-

CAS Common Chemistry. (n.d.). 1-Hydroxycyclohexyl phenyl ketone. Retrieved December 21, 2025, from [Link]

-

Study.com. (n.d.). Acetophenone | Structure, Functional Group & Derivatives. Retrieved December 21, 2025, from [Link]

-

Ataman Kimya. (n.d.). ACETOPHENONE. Retrieved December 21, 2025, from [Link]

-

The Good Scents Company. (n.d.). acetophenone, 98-86-2. Retrieved December 21, 2025, from [Link]

-

ChemBK. (2024). (1-hydroxycyclohexyl)phenyl-methanon. Retrieved December 21, 2025, from [Link]

-

ResearchGate. (n.d.). Thermodynamics of phase transitions of substituted acetophenones. Retrieved December 21, 2025, from [Link]

-

Cheméo. (n.d.). Methanone, (1-hydroxycyclohexyl)phenyl- (CAS 947-19-3) - Chemical & Physical Properties. Retrieved December 21, 2025, from [Link]

-

FooDB. (2010). Showing Compound Acetophenone (FDB012106). Retrieved December 21, 2025, from [Link]

-

HUNAN CHEM. (2022). Technical Data Sheet: PI-184. Retrieved December 21, 2025, from [Link]

- Google Patents. (n.d.). CN105646172A - 1-hydroxy cyclohexyl phenyl methanone synthesis process.

-

NIST WebBook. (n.d.). Methanone, (1-hydroxycyclohexyl)phenyl-. Retrieved December 21, 2025, from [Link]

- Google Patents. (n.d.). CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone.

-

National Center for Biotechnology Information. (n.d.). Heteroaromatic swapping in aromatic ketones. Retrieved December 21, 2025, from [Link]

-

Vaia. (n.d.). Consider the para-substituted aromatic ketones.... Retrieved December 21, 2025, from [Link]

-

Organic Chemistry Portal. (n.d.). 1-Hydroxycyclohexyl phenyl ketone, 1-HCPK. Retrieved December 21, 2025, from [Link]

-

BoldChem Tech. (2019). 1-Hydroxycyclohexyl Phenyl Ketone. Retrieved December 21, 2025, from [Link]

-

ChemRxiv. (2025). DFT Investigation of 1-Hydroxycyclohexyl Phenyl Ketone (Irgacure 184): Unraveling Molecular Structure and Chemical Reactivity. Retrieved December 21, 2025, from [Link]

-

Chemistry LibreTexts. (2021). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Retrieved December 21, 2025, from [Link]

-

Chemistry Steps. (2022). Ortho, Para, Meta. Retrieved December 21, 2025, from [Link]

-

IGM Resins. (n.d.). Statement Regarding Reclassification of 1-Hydroxycyclohexyl phenyl ketone and Ongoing Independent Reviews. Retrieved December 21, 2025, from [Link]

-

Chemistry Stack Exchange. (2020). Para effects on substituents in aromatic compounds. Retrieved December 21, 2025, from [Link]

Sources

- 1. Heteroaromatic swapping in aromatic ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 947-19-3: 1-Hydroxycyclohexyl phenyl ketone [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methanone, (1-hydroxycyclohexyl)phenyl- [webbook.nist.gov]

- 5. fishersci.com [fishersci.com]

- 6. hunan-chem.com [hunan-chem.com]

- 7. chembk.com [chembk.com]

- 8. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 9. CN105646172A - 1-hydroxy cyclohexyl phenyl methanone synthesis process - Google Patents [patents.google.com]

- 10. CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone - Google Patents [patents.google.com]

p-tolyl derivative of 1-hydroxycyclohexyl phenyl ketone

Technical Guide: The -Tolyl Derivative of 1-Hydroxycyclohexyl Phenyl Ketone

Chemical Name: (1-Hydroxycyclohexyl)(4-methylphenyl)methanone

Class:

Executive Summary

This technical guide provides a comprehensive analysis of the

While the parent compound is ubiquitous in non-yellowing UV-curable coatings, the

Molecular Architecture & Physicochemical Properties

Structural Analysis

The molecule consists of a cyclohexane ring fused to a carbonyl group, which is further attached to a

-

Core Chromophore: The benzoyl moiety is the primary light-absorbing center.

-

Auxochromic Effect: The methyl group (

) at the para position acts as a weak electron-donating group (EDG) via hyperconjugation. This raises the energy of the -

Steric Influence: The bulky cyclohexyl group facilitates the "Norrish Type I" photocleavage by stabilizing the resulting radical species through steric hindrance, preventing rapid recombination.

Comparative Properties Table

Data estimated based on structure-activity relationships (SAR) with the parent compound.

| Property | Parent (Irgacure 184) | Impact of Modification | |

| IUPAC Name | (1-Hydroxycyclohexyl)(phenyl)methanone | (1-Hydroxycyclohexyl)(4-methylphenyl)methanone | Methyl substitution at C4' |

| Molecular Weight | 204.26 g/mol | 218.29 g/mol | Increased lipophilicity |

| Absorption ( | ~240-280 nm | ~245-285 nm (Est.) | Slight Red Shift (Bathochromic) |

| Solubility (Organic) | High (Acrylates, Toluene) | High (Increased lipophilicity) | Better compatibility in non-polar matrices |

| Water Solubility | Low (< 1%) | Very Low | Reduced aqueous extractability |

| Reactivity | Type I Cleavage | Type I Cleavage | Potentially faster cleavage rate due to radical stabilization |

Synthetic Pathways

Expert Insight: While Grignard reagents offer a laboratory route, the industrial standard relies on Friedel-Crafts acylation followed by

The "Friedel-Crafts / Hydrolysis" Protocol

This route utilizes toluene as both the reactant and solvent, ensuring high regioselectivity for the para position due to the directing effects of the methyl group.

Step 1: Acid Chloride Formation

Step 2: Friedel-Crafts Acylation

-

Critical Control Point: Temperature must be kept < 15°C during addition to prevent isomerization or poly-acylation.

Step 3:

-Halogenation & Hydrolysis

Visualization of Synthetic Workflow

The following diagram outlines the critical process flow for synthesizing the

Caption: Figure 1. Step-wise industrial synthesis route via Friedel-Crafts acylation and subsequent alpha-hydroxylation.

Photochemical Mechanism (Core Function)

As a Norrish Type I Photoinitiator , the molecule undergoes unimolecular bond cleavage upon UV irradiation. This is the "engine" of its application in polymer chemistry.

Mechanism of Action

-

Excitation: Absorption of UV light promotes an electron from the ground state (

) to the excited singlet state ( -

Intersystem Crossing (ISC): Rapid relaxation to the excited triplet state (

). -

-Cleavage: The bond between the carbonyl carbon and the

-

Radical Generation: Two radicals are formed:

- -Toluenoyl Radical: The primary initiating species (highly reactive).

-

1-Hydroxycyclohexyl Radical: A secondary initiating species (less reactive, but capable of hydrogen abstraction).

Visualization of Radical Generation

Caption: Figure 2. Photochemical pathway illustrating the generation of active radical species via Norrish Type I cleavage.

Experimental Protocols

Synthesis of the Intermediate (Cyclohexyl -tolyl ketone)

Note: This protocol assumes standard Schlenk line techniques.

-

Setup: Equip a 1L three-necked flask with a mechanical stirrer, dropping funnel, and thermometer. Purge with

. -

Reagent Prep: Charge 133g (1.0 mol) of anhydrous

and 300mL of dry toluene (acting as solvent and reactant). Cool to 5°C. -

Addition: Dropwise add 146.5g (1.0 mol) of cyclohexanecarbonyl chloride over 2 hours. Crucial: Maintain internal temperature

. -

Reaction: Allow to warm to room temperature and stir for 4 hours. Evolution of HCl gas will be observed (scrubbing required).

-

Quench: Pour reaction mixture onto 500g crushed ice/HCl. Separate organic layer.

-

Workup: Wash organic layer with water, dry over

, and strip solvent. Distill under vacuum to obtain the intermediate ketone.

Characterization Criteria

To validate the synthesis of the final hydroxyl derivative, the following spectral signatures must be confirmed:

-

NMR (CDCl

- 7.8-7.9 ppm (d, 2H, Ar-H ortho to C=O)

- 7.2-7.3 ppm (d, 2H, Ar-H meta to C=O)

-

2.4 ppm (s, 3H, Ar-

- 1.2-1.8 ppm (m, 10H, Cyclohexyl)

-

IR Spectroscopy:

-

Broad band at 3400-3450

(-OH stretch). -

Strong peak at 1660-1680

(Aryl Ketone C=O).

-

Applications & Pharmaceutical Relevance[1]

UV Curing & Materials Science

The

-

Solubility is an issue: The methyl group increases compatibility with hydrophobic monomers (e.g., styrene-based resins).

-

Volatility: The higher molecular weight reduces volatility/migration in cured films, critical for food packaging applications.

Pharmaceutical Scaffold

Beyond coatings, this molecule acts as a "privileged scaffold" in drug discovery.

-

Antifungal Agents:

-hydroxy ketones are precursors to azole antifungals. The cyclohexyl-phenyl motif is structurally homologous to pharmacophores found in certain lanosterol 14 -

CNS Activity: The 1-hydroxycyclohexyl moiety appears in anticholinergic drugs (e.g., Trihexyphenidyl analogs). The

-tolyl derivative offers a pathway to synthesize lipophilic analogs of these drugs to enhance Blood-Brain Barrier (BBB) penetration.

References

- Google Patents. (2016). CN105646172A - 1-hydroxy cyclohexyl phenyl methanone synthesis process.

-

Organic Chemistry Portal. (2023). Hydroxy ketone synthesis by oxidation. Retrieved from [Link]

Methodological & Application

Synthesis of (1-Hydroxycyclohexyl)(p-tolyl)methanone: A Detailed Guide for Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of (1-Hydroxycyclohexyl)(p-tolyl)methanone, a valuable building block in medicinal chemistry and drug development. This α-hydroxy ketone, also known by trade names such as Irgacure 184, is a well-known photoinitiator in polymer chemistry, but its structural motif is also of significant interest for the synthesis of more complex pharmaceutical agents[1][2]. This guide details a reliable two-step synthetic sequence starting from the readily available p-toluoyl chloride. We will delve into the mechanistic underpinnings of each transformation, provide step-by-step protocols, and discuss critical experimental parameters to ensure reproducible and high-yielding syntheses.

Strategic Overview

The synthesis of this compound from p-toluoyl chloride is most effectively achieved through a two-step process:

-

Formation of the Ketone Intermediate: The first step involves the formation of the carbon-carbon bond between the p-toluoyl moiety and a cyclohexyl group to yield (cyclohexyl)(p-tolyl)methanone. This is accomplished via the reaction of p-toluoyl chloride with a suitable cyclohexyl nucleophile.

-

α-Hydroxylation: The second step is the regioselective introduction of a hydroxyl group at the α-position of the cyclohexyl ring of the ketone intermediate.

This guide will present two well-established protocols for each of these key transformations, allowing researchers to choose the most suitable method based on available reagents and equipment.

Part 1: Synthesis of (Cyclohexyl)(p-tolyl)methanone

The crucial step in forming the ketone intermediate is the controlled addition of a cyclohexyl nucleophile to p-toluoyl chloride. While Grignard reagents are powerful tools for C-C bond formation, their high reactivity can lead to the over-addition product, a tertiary alcohol[3][4]. To circumvent this, we present two robust methods: the use of a less reactive Gilman reagent and a modified Grignard reaction with a reactivity moderator.

Protocol 1A: Synthesis via a Gilman Reagent (Lithium Dicyclohexylcuprate)

Gilman reagents (lithium dialkylcuprates) are significantly less reactive than Grignard reagents and are known to selectively react with acyl chlorides to afford ketones without proceeding to the tertiary alcohol[4][5].

Reaction Scheme:

Experimental Protocol:

-

Preparation of Cyclohexyllithium: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place freshly prepared lithium metal (2.1 eq) in anhydrous diethyl ether or tetrahydrofuran (THF). Cool the flask to -78 °C (dry ice/acetone bath). Add a solution of cyclohexyl bromide or chloride (2.0 eq) in the same anhydrous solvent dropwise to the lithium dispersion with vigorous stirring. Maintain the temperature below -60 °C during the addition. After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.

-

Formation of the Gilman Reagent: In a separate flame-dried flask under a nitrogen atmosphere, suspend copper(I) iodide (1.0 eq) in anhydrous THF at -78 °C. To this suspension, slowly add the freshly prepared cyclohexyllithium solution via cannula. The reaction mixture will typically change color, indicating the formation of the lithium dicyclohexylcuprate. Allow the mixture to stir at this temperature for 30 minutes.

-

Acylation: Slowly add a solution of p-toluoyl chloride (1.0 eq) in anhydrous THF to the Gilman reagent at -78 °C.

-

Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 1B: Modified Grignard Reaction

The reactivity of a Grignard reagent can be attenuated by the addition of a chelating agent, such as bis[2-(N,N-dimethylamino)ethyl] ether. This moderation prevents the second nucleophilic addition to the newly formed ketone[6][7].

Reaction Scheme:

Experimental Protocol:

-

Preparation of Cyclohexylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add a solution of cyclohexyl bromide (1.1 eq) in anhydrous THF dropwise to initiate the reaction. Once the reaction has started, add the remaining cyclohexyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Complexation: In a separate flame-dried flask, prepare a solution of p-toluoyl chloride (1.0 eq) in anhydrous THF and cool it to -78 °C. In another flask, add bis[2-(N,N-dimethylamino)ethyl] ether (1.1 eq) to anhydrous THF.

-

Acylation: Slowly add the freshly prepared cyclohexylmagnesium bromide solution to the solution of bis[2-(N,N-dimethylamino)ethyl] ether at -78 °C. Then, add this mixture dropwise to the cooled solution of p-toluoyl chloride.

-

Work-up and Purification: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Follow the extraction and purification procedure as described in Protocol 1A.

Part 2: α-Hydroxylation of (Cyclohexyl)(p-tolyl)methanone

With the ketone intermediate in hand, the next stage is the introduction of the hydroxyl group at the tertiary carbon of the cyclohexyl ring. We present a classic two-step method involving chlorination and hydrolysis, as well as a more direct oxidation approach.

Protocol 2A: α-Chlorination followed by Hydrolysis

This robust, two-step procedure first introduces a chlorine atom at the α-position, which is then displaced by a hydroxide ion[1][8][9].

Reaction Scheme:

Experimental Protocol:

-

α-Chlorination: In a round-bottom flask protected from light, dissolve (cyclohexyl)(p-tolyl)methanone (1.0 eq) in a suitable solvent such as dichloromethane or chloroform. Add a catalytic amount of a radical initiator like benzoyl peroxide if necessary. Add sulfuryl chloride (1.1 eq) dropwise at room temperature. The reaction can be monitored by TLC or GC-MS.

-

Work-up of Chlorination: Once the starting material is consumed, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (1-chlorocyclohexyl)(p-tolyl)methanone. This intermediate can often be used in the next step without further purification.

-

Hydrolysis: Dissolve the crude α-chloro ketone in a mixture of THF and water. Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux. Monitor the reaction by TLC.

-

Final Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute solution of hydrochloric acid. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The final product can be purified by recrystallization or column chromatography.

Protocol 2B: Rubottom Oxidation

The Rubottom oxidation provides a more direct route to α-hydroxy ketones via the oxidation of their corresponding silyl enol ethers with a peroxy acid, typically m-chloroperoxybenzoic acid (mCPBA)[10].

Reaction Scheme:

Experimental Protocol:

-

Formation of the Silyl Enol Ether: In a flame-dried flask under a nitrogen atmosphere, dissolve (cyclohexyl)(p-tolyl)methanone (1.0 eq) in anhydrous THF and cool to -78 °C. Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF. Stir the mixture for 30 minutes to ensure complete enolate formation. Then, add trimethylsilyl chloride (TMSCl) (1.2 eq) and allow the reaction to warm to room temperature overnight.

-

Work-up of Silyl Enol Ether: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract with pentane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude silyl enol ether should be used immediately in the next step.

-

Oxidation: Dissolve the crude silyl enol ether in dichloromethane and cool to 0 °C. Add a solution of m-chloroperoxybenzoic acid (mCPBA) (1.2 eq) in dichloromethane dropwise. Stir the reaction at 0 °C for 1-2 hours.

-

Final Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents |

| Protocol 1A | ||||

| p-Toluoyl Chloride | 154.61 | 1.211 | 10 | 1.0 |

| Cyclohexyl Bromide | 163.07 | 1.324 | 20 | 2.0 |

| Lithium | 6.94 | 0.534 | 21 | 2.1 |

| Copper(I) Iodide | 190.45 | 5.62 | 10 | 1.0 |

| Protocol 2A | ||||

| (Cyclohexyl)(p-tolyl)methanone | 202.29 | - | 10 | 1.0 |

| Sulfuryl Chloride | 134.97 | 1.667 | 11 | 1.1 |

| Sodium Hydroxide | 40.00 | - | 30 | 3.0 |

Visualization of Experimental Workflow

Synthesis of this compound

Caption: Overall workflow for the synthesis of the target compound.

Mechanism of Gilman Reagent Addition

Caption: Mechanism of ketone formation using a Gilman reagent.

Conclusion

The synthetic routes outlined in this guide provide reliable and scalable methods for the preparation of this compound from p-toluoyl chloride. The choice between the Gilman reagent and the modified Grignard protocol for the initial acylation will depend on the specific laboratory setup and reagent availability. Similarly, the α-hydroxylation can be effectively achieved through either the chlorination-hydrolysis sequence or the Rubottom oxidation. By carefully following these protocols and understanding the underlying chemical principles, researchers in drug development and medicinal chemistry can efficiently synthesize this valuable α-hydroxy ketone for their research endeavors.

References

-

Wang, X.-j., Zhang, L., Sun, X., Xu, Y., Krishnamurthy, D., & Senanayake, C. H. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595. [Link]

-

CK-12 Foundation. (2026, January 14). Preparation of Ketones. [Link]

-

Chemistry Steps. (2023, March 28). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. [Link]

-

Organic Chemistry Portal. (n.d.). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. [Link]

-

ResearchGate. (n.d.). Purified mCPBA, a Useful Reagent for the Oxidation of Aldehydes. [Link]

-

Organic Chemistry Portal. (n.d.). Rubottom Oxidation. [Link]

-

BYJU'S. (n.d.). Preparation of Ketones from Acyl Chlorides. [Link]

-

Chemistry Stack Exchange. (2020, May 29). m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation?[Link]

- Google Patents. (n.d.). CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone.

-

Arkivoc. (n.d.). Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. [Link]

- Google Patents. (n.d.).

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Epoxidation and Baeyer–Villiger oxidation of γ-hydroxy-αβ-unsaturated ketones on exposure to m-chloroperbenzoic acid. [Link]

-

ACS Publications. (2022, February 22). Straightforward Synthesis of α-Chloromethylketimines Catalyzed by Gold(I). A Clean Way to Building Blocks. [Link]

- Google Patents. (n.d.). CN1359892A - Process for preparing 1-hydroxycyclohexyl phenylketone.

-

Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]

-

NIST WebBook. (n.d.). Methanone, (1-hydroxycyclohexyl)phenyl-. [Link]

-

mzCloud. (2018, March 28). 1 Hydroxycyclohexyl phenyl ketone. [Link]

-

PubMed. (2024, January 31). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. [Link]

-

Organic Syntheses. (n.d.). cyclohexylcarbinol. [Link]

-

Organic Chemistry Portal. (n.d.). 1-Hydroxycyclohexyl phenyl ketone, 1-HCPK. [Link]

-

Chemistry Steps. (2024, December 5). Conversion of Acid Chlorides to Ketones. [Link]

-

NIST WebBook. (n.d.). Methanone, (1-hydroxycyclohexyl)phenyl-. [Link]

-

PMC. (2022, February 9). Preparation of Primary and Secondary Dialkylmagnesiums by a Radical I/Mg‐Exchange Reaction Using sBu2Mg in Toluene. [Link]

-

SIELC Technologies. (2018, May 17). Cyclohexyl p-tolyl ketone. [Link]

-

MDPI. (2023, March 28). 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. [Link]

-

Universität Freiburg. (n.d.). O‐p‐Methoxyphenyl α‐Hydroxycarboxylic Acids as Versatile Hydroxyalkylation Agents for Photocatalysis. [Link]

-

Chemical Communications. (n.d.). Efficient synthesis of benzo(hetero)aryl-5-yl(2-hydroxyphenyl)methanones via mechanochemical benzannulation. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-Hydroxycyclohexyl phenyl ketone | 947-19-3 [amp.chemicalbook.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 5. Conversion of Acid Chlorides to Ketones - Chemistry Steps [chemistrysteps.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones [organic-chemistry.org]

- 8. CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Rubottom Oxidation [organic-chemistry.org]

Application Notes and Protocols for (1-Hydroxycyclohexyl) Phenyl Ketone in Liquid Crystal Display Manufacturing

Introduction

Liquid Crystal Displays (LCDs) are ubiquitous in modern electronics, and their performance is intrinsically linked to the precise control of liquid crystal (LC) alignment. Polymer-stabilized liquid crystal (PSLC) technology offers significant advantages in this domain, enhancing switching speeds, viewing angles, and overall display stability.[1][2] The formation of a polymer network within the liquid crystal medium is a critical step, typically initiated by photopolymerization.[3][4] (1-Hydroxycyclohexyl) phenyl ketone, commercially known as Irgacure 184, is a highly efficient, non-yellowing Type I photoinitiator extensively utilized for this purpose.[5][6][7]

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of (1-Hydroxycyclohexyl) phenyl ketone in the fabrication of polymer-stabilized liquid crystal displays. We will delve into its physicochemical properties, the mechanism of photoinitiation, detailed experimental protocols for creating PSLC cells, and essential safety considerations.

Physicochemical Properties of (1-Hydroxycyclohexyl) Phenyl Ketone

(1-Hydroxycyclohexyl) phenyl ketone is a free-radical Type I photoinitiator that undergoes homolytic cleavage upon exposure to UV radiation to generate free radicals, which in turn initiate polymerization.[8][9][10] Its excellent thermal stability and resistance to yellowing make it particularly suitable for applications where optical clarity and long-term performance are paramount.[5][11]

| Property | Value | References |

| Chemical Name | (1-Hydroxycyclohexyl) phenyl ketone | [12][13] |

| Synonyms | 1-Hydroxycyclohexyl phenyl ketone, Irgacure 184, 1-Benzoylcyclohexanol | [12][13][14] |

| CAS Number | 947-19-3 | [12][13] |

| Molecular Formula | C13H16O2 | [7][13][15] |

| Molecular Weight | 204.26 g/mol | [7][13][15] |

| Appearance | White to off-white crystalline powder | [7][15][16] |

| Melting Point | 46-50 °C | [5][17] |

| Boiling Point | 175 °C @ 15 mmHg | [5][18] |

| Solubility | Soluble in acetone, butyl acetate, methanol, toluene. Slightly soluble in water. | [18][19] |

| Maximum Absorption Wavelength | 333 nm | [5][11] |

Mechanism of Photoinitiation

(1-Hydroxycyclohexyl) phenyl ketone is a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage (α-cleavage or Norrish Type I reaction) upon absorption of UV light to form two free radical fragments.[8][9] These highly reactive radicals then initiate the polymerization of monomer units, such as acrylates, dispersed within the liquid crystal host.

The process can be summarized as follows:

-

Photoexcitation: The ketone group in (1-Hydroxycyclohexyl) phenyl ketone absorbs UV photons, promoting the molecule to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state.

-

α-Cleavage: In the excited state, the bond between the carbonyl group and the adjacent carbon atom of the cyclohexyl ring cleaves homolytically.

-

Radical Formation: This cleavage results in the formation of a benzoyl radical and a cyclohexyl radical.

-

Initiation: These primary radicals react with monomer molecules (e.g., acrylates) present in the liquid crystal mixture, initiating the polymerization chain reaction.

-

Propagation and Termination: The polymer chains grow until they are terminated by radical combination or disproportionation reactions.

Caption: Photoinitiation mechanism of (1-Hydroxycyclohexyl) phenyl ketone.

Experimental Protocol: Fabrication of a Polymer-Stabilized Liquid Crystal (PSLC) Cell

This protocol outlines the steps for creating a PSLC cell using (1-Hydroxycyclohexyl) phenyl ketone as the photoinitiator.

Materials

-

Liquid Crystal Host: A nematic liquid crystal with appropriate dielectric anisotropy and clearing point for the intended application (e.g., E7).

-

Reactive Monomer: A UV-curable monomer, typically a diacrylate or dimethacrylate, to form the polymer network (e.g., RM257).[2]

-

Photoinitiator: (1-Hydroxycyclohexyl) phenyl ketone (Irgacure 184).[5]

-

Substrates: Indium Tin Oxide (ITO) coated glass slides.[20][21]

-

Alignment Layer: Polyimide (PI) solution.[22]

-

Spacers: Microspheres of a specific diameter to control the cell gap.[22]

-

UV Curing System: A UV lamp with a controlled intensity and wavelength output (e.g., 365 nm).

-

Solvents: Acetone, isopropanol for cleaning.

-

Epoxy: UV-curable or thermally curable epoxy for sealing the cell.

Procedure

-

Substrate Preparation:

-

Clean the ITO-coated glass slides by sonicating in a sequence of deionized water, acetone, and isopropanol.

-

Dry the substrates thoroughly with a nitrogen gun.

-

Spin-coat a thin layer of polyimide alignment solution onto the ITO surface.

-

Pre-bake the PI-coated substrates at a low temperature (e.g., 80-90°C) to evaporate the solvent, followed by a hard bake at a higher temperature (e.g., 180-230°C) for imidization.[23]

-

Rub the cured PI layer with a velvet cloth in a single direction to induce a preferential alignment for the liquid crystal molecules.[20]

-

-

PSLC Mixture Preparation:

-

Prepare a homogenous mixture of the liquid crystal, reactive monomer, and photoinitiator. A typical formulation could be:

-

Heat the mixture slightly above the clearing point of the liquid crystal and stir until all components are fully dissolved and the mixture is isotropic.

-

-

Cell Assembly:

-

Sprinkle a small amount of spacers onto one of the prepared substrates.

-

Assemble the cell by placing the second substrate on top, with the rubbing directions aligned either parallel or anti-parallel, depending on the desired LC configuration.

-

Secure the cell with clips and seal the edges with epoxy, leaving two small openings for filling.

-

-

Liquid Crystal Filling:

-

Place the empty cell in a vacuum chamber.

-

Introduce the PSLC mixture to one of the openings.

-

Fill the cell via capillary action by slowly releasing the vacuum.

-

Seal the filling ports with epoxy once the cell is completely filled.

-

-

UV Curing (Photopolymerization):

-

Place the filled PSLC cell under a UV lamp. The curing temperature is critical and can influence the final polymer morphology and electro-optical properties. Curing can be performed in the isotropic or liquid crystal phase.[25][26]

-

Expose the cell to UV radiation (e.g., 365 nm) with a specific intensity (e.g., 10-50 mW/cm²) for a predetermined duration (e.g., 10-30 minutes). The optimal conditions should be determined empirically for the specific mixture and cell parameters.

-

The UV exposure will initiate the polymerization of the monomer, forming a stable polymer network within the liquid crystal host.

-

Caption: Experimental workflow for PSLC cell fabrication.

Characterization

The performance of the fabricated PSLC cell can be evaluated through various electro-optical measurements:

-

Voltage-Transmittance (V-T) Curve: To determine the threshold voltage, operating voltage, and contrast ratio.[25][26]

-

Switching Times: Measuring the rise and fall times of the cell in response to an applied voltage.

-

Polarizing Optical Microscopy (POM): To visualize the liquid crystal texture and the morphology of the polymer network.

Safety and Handling

(1-Hydroxycyclohexyl) phenyl ketone should be handled in accordance with good industrial hygiene and safety practices.[15][24]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[27][28]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Use in a well-ventilated area.[15][27]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[15][27]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.[15][17][28]

Conclusion

(1-Hydroxycyclohexyl) phenyl ketone is a versatile and highly effective photoinitiator for the fabrication of polymer-stabilized liquid crystal displays. Its favorable properties, including high initiation efficiency and non-yellowing characteristics, make it an ideal choice for producing robust and high-performance LCDs. By following the detailed protocols and understanding the underlying mechanisms outlined in this guide, researchers and scientists can effectively utilize this compound to advance liquid crystal display technology.

References

-

Ge, Z., Gauza, S., Jiao, M., Xianyu, H., & Wu, S.-T. (2009). Electro-optics of polymer-stabilized blue phase liquid crystal displays. Applied Physics Letters. [Link]

-

Ge, Z., et al. (2009). Electro-Optics of Polymer-Stabilized Blue Phase Liquid Crystal Displays. ResearchGate. [Link]

-

Blaze Display Technology Co., Ltd. (2018). How Liquid Crystal Display (LCD) is Made?. Blaze Display. [Link]

-

materiability. (n.d.). Polymer Dispersed Liquid Crystals. materiability. [Link]

-

Wang, C., et al. (2024). Tuning Electro-Optical Characteristics through Polymerization Monomer Content in PSVA Liquid Crystal Displays: Simulation and Experimentation. MDPI. [Link]

-

Ortega, J., et al. (2024). Electro-Optic Response of Polymer-Stabilized Cholesteric Liquid Crystals with Different Polymer Concentrations. MDPI. [Link]

-